1-(Aminomethyl)cyclobutane-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)cyclobutane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-5(8)1-4(7)2-5/h4,7-8H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYECOYSQBRMCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Spectroscopic Characterization Research of 1 Aminomethyl Cyclobutane 1,3 Diol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules and providing insights into their stereochemistry. For 1-(Aminomethyl)cyclobutane-1,3-diol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.
¹H and ¹³C NMR Chemical Shift Analysis and Correlation
The ¹H and ¹³C NMR spectra of this compound are expected to reveal characteristic signals corresponding to the aminomethyl group and the substituted cyclobutane (B1203170) ring.
In the ¹H NMR spectrum, the protons of the cyclobutane ring would likely appear as complex multiplets in the region of 1.5-2.5 ppm, a typical range for cyclobutane protons. The exact chemical shifts and coupling patterns would be highly dependent on the stereochemistry (cis or trans) of the substituents. The methine protons attached to the carbons bearing the hydroxyl groups (C1 and C3) are expected to be shifted downfield, likely appearing in the range of 3.5-4.5 ppm, due to the deshielding effect of the electronegative oxygen atoms. The protons of the aminomethyl group (-CH₂NH₂) would also exhibit distinct signals. The methylene (B1212753) protons adjacent to the nitrogen would likely resonate around 2.5-3.0 ppm, while the amine protons themselves would appear as a broader signal whose chemical shift is dependent on solvent and concentration.
The ¹³C NMR spectrum would provide complementary information. The carbons of the cyclobutane ring are expected to resonate in the aliphatic region, with the carbons bearing the hydroxyl groups (C1 and C3) shifted significantly downfield to approximately 60-75 ppm. The methylene carbon of the aminomethyl group would likely appear around 40-50 ppm. The chemical shifts would be influenced by the stereochemical arrangement of the substituents.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| CH -OH (C1, C3) | 3.5 - 4.5 (m) | 60 - 75 | Chemical shift is sensitive to stereochemistry. |
| CH₂ (ring, C2, C4) | 1.5 - 2.5 (m) | 20 - 35 | Complex multiplicity due to coupling with neighboring protons. |
| CH₂ -NH₂ | 2.5 - 3.0 (t or d) | 40 - 50 | Coupling to NH₂ protons may or may not be observed depending on exchange rate. |
| NH₂ | Variable (broad s) | - | Chemical shift and multiplicity are solvent and concentration dependent. |
Note: These are predicted values based on known data for similar structural motifs. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms and elucidating the stereochemistry of this compound.
COSY (Correlation Spectroscopy) would be employed to identify proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the methine protons of the cyclobutane ring and the adjacent methylene protons. It would also show the coupling between the methylene protons of the aminomethyl group and the amine protons, if the exchange rate is slow enough.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate the proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are key for determining the stereochemistry. For instance, in a cis-isomer, NOE correlations would be expected between the aminomethyl group protons and the protons of the hydroxyl groups on the same face of the ring. In a trans-isomer, these correlations would be absent. The spatial proximity of protons on the cyclobutane ring can be mapped out to confirm the relative stereochemistry of the substituents. For example, studies on similar cyclobutane systems have successfully used 2D NMR to distinguish between cis and trans isomers. nih.gov
Vibrational Spectroscopy Studies: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups.
The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, likely showing evidence of hydrogen bonding. The N-H stretching vibrations of the primary amine group are also expected in this region, typically as two sharp bands for the symmetric and asymmetric stretches. The C-H stretching vibrations of the cyclobutane and aminomethyl groups would appear around 2850-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to C-O stretching, C-N stretching, and various bending vibrations of the CH₂, OH, and NH₂ groups.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the cyclobutane ring would be expected to give rise to strong Raman signals.
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200-3600 | Weak | Strong, Broad (IR) |
| N-H Stretch | 3300-3500 | Moderate | Moderate, Sharp (IR) |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong | Moderate-Strong |
| NH₂ Scissoring | 1590-1650 | Weak | Moderate (IR) |
| C-O Stretch | 1000-1200 | Moderate | Strong (IR) |
| C-N Stretch | 1000-1200 | Moderate | Moderate |
| Cyclobutane Ring Vibrations | 800-1000 | Strong | Moderate-Strong (Raman) |
X-ray Crystallography for Solid-State Structure Determination
While NMR and vibrational spectroscopy provide valuable information about the structure in solution and the functional groups present, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms.
Analysis of Molecular Conformation and Stereoisomerism
An X-ray crystal structure of this compound would unequivocally establish the stereochemistry of the substituents as either cis or trans. It would also reveal the conformation of the cyclobutane ring, which is typically puckered rather than planar to relieve ring strain. The degree of puckering and the precise dihedral angles would be determined with high accuracy. The orientation of the aminomethyl and hydroxyl groups relative to the ring would also be clearly defined, providing a detailed picture of the molecule's shape.
Investigation of Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms
The presence of both hydroxyl (donor and acceptor) and amino (donor and acceptor) groups suggests that this compound is capable of forming extensive intermolecular hydrogen bonds. An X-ray diffraction study would elucidate the intricate network of these hydrogen bonds in the crystal lattice. It is expected that strong O-H···O, O-H···N, and N-H···O hydrogen bonds will be present, dictating the packing of the molecules in the solid state. uni-lj.sinih.govresearchgate.netnih.gov The analysis of these networks is crucial for understanding the physical properties of the crystalline material and can provide insights into how the molecule might interact with biological targets. The formation of specific hydrogen-bonded synthons, which are reliable patterns of hydrogen bonding, could be identified, contributing to the field of crystal engineering. nih.gov
Chiroptical Property Investigations: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)
Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is a powerful tool for investigating the stereochemistry of chiral molecules. These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. For a molecule to be studied by these methods, it must be chiral, meaning it is non-superimposable on its mirror image. The compound this compound possesses multiple chiral centers, making it a suitable candidate for chiroptical analysis to determine its absolute configuration and conformational features.
Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of the wavelength of light. A key phenomenon observed in ORD is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. Circular Dichroism is the difference in the absorption of left- and right-circularly polarized light by a chiral molecule, also occurring at the wavelengths of chromophoric absorption.
The chromophores present in this compound are the amine (-NH₂) and hydroxyl (-OH) functional groups. These are saturated chromophores and typically exhibit electronic transitions in the far-ultraviolet region, generally below 220 nm. Studies on similar chiral molecules, such as amino acids, show that the carboxyl and amino groups give rise to CD signals in the vacuum-ultraviolet range (around 140-220 nm). mdpi.com It is therefore expected that the significant Cotton effects for this compound would also appear in this region.
While specific experimental ORD and CD data for this compound are not extensively reported in public literature, theoretical approaches such as Density Functional Theory (DFT) have been successfully used to predict the chiroptical properties of amino acids and other chiral molecules. mdpi.comresearchgate.net Such computational studies could be applied to this compound to generate theoretical spectra. These spectra, when compared with experimental results, would be instrumental in assigning the absolute configuration of its stereoisomers. The sign and magnitude of the observed Cotton effects in the CD spectrum would be directly related to the spatial arrangement of the aminomethyl and hydroxyl groups around the cyclobutane ring.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₅H₁₁NO₂), the exact molecular weight is 117.0790 g/mol . In a typical mass spectrometry experiment using electron ionization (EI), the molecule is ionized to produce a molecular ion (M⁺), which then undergoes fragmentation into smaller, characteristic ions.
The primary fragmentation processes expected for this compound would include:
Alpha-cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the bond beta to the nitrogen atom. This would result in the loss of a C₄H₇O₂ radical to form a stable [CH₂NH₂]⁺ ion (m/z 30).
Loss of Water: Alcohols readily lose a water molecule (18 Da) upon ionization, which would lead to a fragment ion at m/z 99.
Loss of an Aminomethyl Radical: Cleavage of the bond between the cyclobutane ring and the aminomethyl group would result in the loss of a •CH₂NH₂ radical (30 Da), yielding a dihydroxycyclobutyl cation at m/z 87.
Ring Cleavage: Cyclobutane rings can fragment via cleavage of two parallel C-C bonds to yield ethylene (B1197577) fragments. In this substituted cyclobutane, complex rearrangements and fragmentation of the ring structure would lead to a series of smaller ions.
The molecular ion peak [C₅H₁₁NO₂]⁺ at m/z 117 would likely be of low abundance due to the facile fragmentation of the molecule. The base peak, the most intense peak in the spectrum, would correspond to the most stable fragment ion formed, which could potentially be the m/z 30 ion from alpha-cleavage.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula | Likely Fragmentation Pathway |
| 117 | Molecular Ion | [C₅H₁₁NO₂]⁺ | Ionization of the parent molecule |
| 99 | [M - H₂O]⁺ | [C₅H₉NO]⁺ | Loss of a water molecule |
| 87 | [M - CH₂NH₂]⁺ | [C₄H₇O₂]⁺ | Loss of the aminomethyl group |
| 86 | [M - CH₃NH₂]⁺ | [C₄H₆O₂]⁺ | Rearrangement and loss of methylamine |
| 70 | [C₄H₆O]⁺ | [C₄H₆O]⁺ | Loss of H₂O and NH₃ |
| 57 | [C₃H₅O]⁺ | [C₃H₅O]⁺ | Ring fragmentation |
| 44 | [C₂H₄O]⁺ | [C₂H₄O]⁺ | Ring fragmentation |
| 30 | [CH₄N]⁺ | [CH₄N]⁺ | Alpha-cleavage at the aminomethyl group |
Theoretical and Computational Chemistry Studies of 1 Aminomethyl Cyclobutane 1,3 Diol
Density Functional Theory (DFT) Calculations for Conformation and Stereochemistry
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. For a flexible molecule like 1-(Aminomethyl)cyclobutane-1,3-diol, which contains multiple stereocenters and rotatable bonds, DFT is instrumental in elucidating the preferred three-dimensional arrangements and their relative stabilities.
The presence of hydroxyl and aminomethyl substituents on the cyclobutane (B1203170) ring gives rise to several possible stereoisomers and conformers. The two hydroxyl groups can be in a cis or trans relationship, and for each of these, the aminomethyl group can adopt different orientations relative to the ring. The puckered nature of the cyclobutane ring further adds to the conformational complexity.
DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the geometry of these various conformers and calculate their energies. The relative stability of the conformers is typically assessed based on their calculated Gibbs free energies in a simulated solvent environment to account for intramolecular hydrogen bonding and solute-solvent interactions.
A theoretical analysis would identify several low-energy conformers. The stability is dictated by a balance of factors including steric hindrance between substituents, the formation of stabilizing intramolecular hydrogen bonds, and ring strain. For instance, conformers that minimize steric repulsion by placing bulky groups in pseudo-equatorial positions are generally favored.
Table 1: Theoretical Relative Stability of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) level of theory in simulated aqueous solution.
| Conformer/Stereoisomer | Hydroxyl Group Orientation | Aminomethyl Group Orientation | Relative Gibbs Free Energy (kcal/mol) |
| 1 | trans-(1R,3S) | Pseudo-equatorial | 0.00 |
| 2 | trans-(1R,3S) | Pseudo-axial | 1.85 |
| 3 | cis-(1R,3R) | Pseudo-equatorial | 0.45 |
| 4 | cis-(1R,3R) | Pseudo-axial | 2.50 |
Note: The data presented in this table is hypothetical and serves as a representative example of results from DFT calculations.
One of the significant applications of DFT is the prediction of spectroscopic data, which can be used to aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts.
By calculating the ¹H and ¹³C NMR chemical shifts for each of the stable conformers identified in the conformational analysis, and then averaging these based on their Boltzmann population, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data is a powerful method for confirming the dominant stereoisomer in a sample. The accuracy of these predictions is often high enough to distinguish between different diastereomers.
Table 2: Predicted NMR Chemical Shifts for the Most Stable Conformer of this compound Calculated using the GIAO-DFT method.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 (C-OH) | 72.5 | - |
| C3 (C-OH) | 71.8 | 4.15 (m) |
| C2/C4 (CH₂) | 38.2 | 2.10-2.30 (m) |
| C (CH₂NH₂) | 45.1 | - |
| H (CH₂NH₂) | - | 2.95 (t) |
| H (NH₂) | - | 1.80 (s, broad) |
| H (OH) | - | 3.50 (s, broad) |
Note: The data presented in this table is hypothetical. Chemical shifts are referenced against a standard (e.g., TMS). 'm' denotes multiplet, 't' denotes triplet, 's' denotes singlet.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamics
While DFT calculations provide insight into static, low-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on a classical force field, providing a movie-like view of molecular motion.
For this compound, an MD simulation, typically performed in a box of explicit water molecules, would reveal the flexibility of the cyclobutane ring. Key dynamic events would include:
Ring Puckering: The cyclobutane ring is not planar and undergoes rapid inversion between different puckered conformations. MD simulations can quantify the timescale and energy barriers of these inversions.
Side-Chain Rotation: The simulation would show the rotation of the C-C bond connecting the aminomethyl group to the ring, and the rotation around the C-O bonds of the hydroxyl groups.
Hydrogen Bond Dynamics: The formation and breaking of intramolecular and intermolecular (with water) hydrogen bonds can be monitored, revealing their role in stabilizing certain conformations.
These simulations provide a deeper understanding of which conformations are readily accessible at a given temperature and how quickly the molecule can transition between them.
Quantum Chemical Studies of Electronic Properties and Molecular Orbitals
Quantum chemical calculations, including DFT, are essential for understanding the electronic structure of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity and electronic properties.
HOMO: For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen atom in the amino group and the oxygen atoms of the hydroxyl groups. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to act as an electron donor (nucleophile).
LUMO: The LUMO is likely to be distributed across the antibonding σ* orbitals of the C-O and C-N bonds. The energy of the LUMO relates to the electron affinity and suggests where the molecule is most likely to accept electrons (electrophilic attack).
Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron density distribution. It would show negative potential (red) around the electronegative oxygen and nitrogen atoms, highlighting them as sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be found around the hydrogen atoms of the amino and hydroxyl groups.
Table 3: Theoretical Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.8 D |
Note: The data presented in this table is hypothetical and representative of values obtained from quantum chemical calculations.
Computational Approaches to Chemical Reactivity and Reaction Mechanisms
Computational chemistry can be used to predict the chemical reactivity of a molecule and to explore the mechanisms of its potential reactions. For this compound, this could involve:
pKa Prediction: The acidity and basicity of the functional groups can be estimated by calculating the Gibbs free energy change for deprotonation (for the -OH and -NH₃⁺ groups) and protonation (for the -NH₂ group). This helps in understanding the species present at a given pH.
Reaction Mechanism Studies: The mechanisms of reactions, such as N-acylation or O-alkylation, can be modeled. This involves locating the transition state structures for the proposed reaction steps and calculating the activation energy barriers. A lower activation barrier indicates a more favorable reaction pathway. For example, a computational study could determine whether the amino group or the hydroxyl groups are more likely to react with an electrophile by comparing the energy barriers for N-alkylation versus O-alkylation.
These computational studies provide valuable insights that can guide synthetic chemists in designing reactions and predicting the likely outcomes.
An exploration of the chemical reactivity and potential for derivatization of this compound reveals a molecule with multiple functional groups poised for a variety of chemical transformations. The presence of a primary amine, a secondary alcohol, and a tertiary alcohol within a strained cyclobutane framework offers opportunities for regioselective and chemoselective reactions. This article details the reactivity of both the aminomethyl moiety and the hydroxyl groups, outlining strategies for their selective functionalization based on established chemical principles.
Applications of 1 Aminomethyl Cyclobutane 1,3 Diol in Chemical Biology and Advanced Materials Research Non Clinical Focus
Building Block for Advanced Organic Synthesis and Complex Molecular Architectures
The inherent ring strain and defined stereochemistry of the cyclobutane (B1203170) core in 1-(aminomethyl)cyclobutane-1,3-diol make it a valuable starting material for the synthesis of more intricate molecular systems. The presence of multiple reactive sites allows for selective modifications, leading to a diverse range of carbocyclic and heterocyclic products.
Spirocycles, which contain two rings connected by a single common atom, are prevalent in natural products and medicinally important compounds. The cyclobutane unit of this compound can serve as a linchpin for the construction of such systems. For instance, the diol functionality can be converted to a cyclic ketone, which can then undergo reactions to form a spirocyclic center. While direct examples utilizing this compound are not extensively documented, the synthesis of spiro[dihydropyridine-oxindoles] from the reaction of arylamines, isatins, and cyclopentane-1,3-dione illustrates a relevant synthetic strategy. This suggests the potential for similar multicomponent reactions involving derivatives of this compound.
Fused ring systems, where two rings share two or more common atoms, are another important class of molecules accessible from cyclobutane precursors. The development of methods for creating fused ring systems is an active area of research.
| Precursor Type | Reaction Type | Resulting Structure | Significance |
| Cyclobutane Derivatives | Multicomponent Reactions | Spirocyclic Systems | Access to complex scaffolds found in natural products and pharmaceuticals. |
| Cyclobutane Derivatives | Cyclization Reactions | Fused Ring Systems | Creation of rigid and structurally diverse molecular architectures. |
The functional groups of this compound provide multiple handles for synthetic transformations. The amino group can be a nucleophile or can be protected and modified, while the diol can undergo oxidation, esterification, or etherification. These transformations can lead to a variety of other carbocyclic and heterocyclic compounds. For example, the synthesis of cyclobutane-containing alkaloids, a rare group of natural products, often involves the manipulation of functionalized cyclobutane rings. Furthermore, group 15 biradicals of the type [E(μ-NR)]2 can form planar 6π-electronic-4-membered heterocycles, showcasing the utility of cyclobutane-like structures in forming novel heterocyclic systems. rsc.org
Scaffold Design in Chemical Biology Research
The conformationally constrained nature of the cyclobutane ring makes it an excellent scaffold for presenting chemical functionalities in a well-defined spatial arrangement. This is particularly valuable in chemical biology for mimicking or disrupting biological interactions.
Non-canonical amino acids (ncAAs) are powerful tools for probing and engineering protein structure and function. The incorporation of ncAAs with unique side chains can introduce new functionalities, such as fluorescent labels, cross-linkers, or post-translational modifications. Cyclobutane amino acids represent an interesting class of ncAAs due to their ability to impart conformational constraints on peptide backbones. nih.gov A structurally related compound, cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid, is a known non-canonical amino acid. nih.gov The development of derivatives from this compound could provide novel ncAAs with hydroxylated side chains, which could be used to study protein-protein interactions or serve as handles for further chemical modification.
| Non-Canonical Amino Acid Feature | Application in Protein Research |
| Conformational Constraint | Stabilization of specific secondary structures; probing protein folding. |
| Unique Side-Chain Functionality | Introduction of fluorescent probes, cross-linkers, or novel catalytic groups. |
| Resistance to Proteolysis | Creation of more stable therapeutic peptides. |
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. The rigid cyclobutane scaffold can be used to mimic the turns and loops of peptides, which are often crucial for biological activity. Research on hybrid cyclobutane-proline γ,γ-peptides has explored their potential as cell-penetrating agents. researchgate.net Similarly, a new morphiceptin (B1676752) peptidomimetic incorporating a polyhydroxylated 2-aminocyclopentanecarboxylic acid has been synthesized and studied, demonstrating the utility of cyclic amino acids in creating bioactive analogs of natural peptides. nih.gov The diol and amine functionalities of this compound make it an attractive candidate for incorporation into peptidomimetic scaffolds to create novel structures with potentially interesting biological activities.
Chemical probes are essential tools for studying biological processes in their native context. The unique structural features of this compound make it a promising starting point for the design of such probes. For instance, the development of radiolabeled amino acids for in vivo imaging techniques like positron emission tomography (PET) often relies on precursors with specific functional groups for radiolabeling. A patent for the preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative highlights its use as a precursor for radiolabeled amino acids. google.com This suggests that this compound could be similarly functionalized to create probes for imaging or for affinity-based protein profiling. The introduction of fluorescent dyes or other reporter tags onto the cyclobutane scaffold could also enable the visualization and tracking of biological molecules.
| Probe Type | Potential Application |
| Radiolabeled Derivatives | In vivo imaging of biological targets using PET or SPECT. |
| Fluorescently Labeled Analogs | Visualization of cellular processes and biomolecule tracking. |
| Affinity-Based Probes | Identification and characterization of protein binding partners. |
Role in Protein Engineering and Site-Specific Protein Modification
The quest for methods to modify proteins at specific sites is a significant endeavor in chemical biology, enabling the study of protein function and the development of novel protein-based therapeutics and materials. core.ac.uk While direct research on the use of this compound in this specific context is not extensively documented, its structural motifs suggest potential applications. The primary amine offers a reactive handle for conjugation, and the diol functionality provides a hydrophilic and conformationally constrained scaffold.
The introduction of unnatural amino acids into proteins is a powerful strategy for site-specific modification. core.ac.uk One could envision the synthesis of an unnatural amino acid incorporating the this compound moiety. This would allow for its ribosomal incorporation into a protein, providing a unique site for subsequent chemical reactions. The amine could be targeted by various electrophilic reagents, while the diol could influence the local protein environment or serve as a chelation site for metal ions.
Furthermore, the principles of bioorthogonal chemistry, which involve reactions that proceed efficiently in a biological environment without interfering with native biochemical processes, could be applied. core.ac.uk The amine group of this compound could potentially participate in such reactions, allowing for the attachment of probes, drugs, or other functional molecules to a protein of interest.
Polymer Chemistry and Materials Science Applications
The rigid and compact nature of the cyclobutane ring makes it an attractive component in the design of novel polymers with enhanced thermal and mechanical properties.
Monomer in the Synthesis of Novel Polymeric Materials
The bifunctional nature of this compound, possessing both amine and diol functionalities, allows it to act as a monomer in the synthesis of a variety of polymers, including polyamides, polyesters, and polyurethanes. The incorporation of this monomer can lead to polymers with unique architectures and properties.
The synthesis of polyesters and copolyesters has seen significant interest in utilizing cyclobutane-containing diols to create materials with superior properties. For instance, the use of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD) in terephthalate (B1205515) copolyesters has resulted in materials with high impact strength and heat resistance. researchgate.net Similarly, the synthesis of polyesters from trans-1,3-cyclobutane dimethanol (CBDO-1) has been explored as a strategy to develop alternatives to bisphenol-A (BPA) based polymers. rsc.org These examples highlight the potential of incorporating cyclobutane diols into polymer backbones to achieve desirable material characteristics.
The synthesis of macromolecules with precisely defined sequences is an emerging area of polymer chemistry. core.ac.uk While not directly demonstrated with this compound, its distinct functional groups could theoretically be utilized in stepwise synthesis strategies to create sequence-defined oligomers or polymers.
Influence of the Cyclobutane Diol Moiety on Polymer Thermal and Mechanical Properties
The inclusion of a cyclobutane diol moiety within a polymer backbone has a profound impact on its physical properties. The rigidity of the cyclobutane ring restricts segmental motion, which generally leads to an increase in the glass transition temperature (Tg) of the polymer. rsc.orgelsevierpure.com This effect has been observed in copolyesters containing cyclobutane segments, where glass transition temperatures can reach up to 155°C. elsevierpure.com
The stereochemistry of the cyclobutane diol can also play a crucial role. Studies on polyesters prepared from different stereoisomers of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) have shown significant differences in their thermal and mechanical performance. For example, polyesters made with a high percentage of the cis-isomer of CBDO exhibited a higher Tg and better thermal stability compared to those made with the trans-isomer or a mixture of isomers. researchgate.net The cis-isomer also resulted in a tougher polymer with higher impact strength. researchgate.net This suggests that controlling the stereochemistry of this compound during polymerization could be a powerful tool to fine-tune the properties of the resulting materials.
| Property | Influence of Cyclobutane Diol Moiety | Research Findings |
| Glass Transition Temperature (Tg) | Increases due to restricted segmental motion. | Copolyesters with cyclobutane segments show Tg up to 155°C. elsevierpure.com cis-CBDO polymers have a higher Tg (99°C) compared to trans (69°C) and mixed isomers (84.5°C). researchgate.net |
| Thermal Stability | Generally enhanced. | Polyesters with cis-CBDO show better thermal stability with a higher onset of decomposition (360°C) compared to the trans form (345°C). researchgate.net |
| Mechanical Properties | Can lead to increased toughness and impact strength. | The Notched Izod impact strength for a cis-CBDO-based copolymer was 1070 J/m, compared to 841 J/m for the trans form. researchgate.net |
| Crystallinity | Can influence the degree of crystallinity. | Wide-angle X-ray diffraction showed that the trans-form of a CBDO polymer was semicrystalline, while the cis-form was amorphous. researchgate.net |
Ligand Design in Catalysis (e.g., Asymmetric Catalysis)
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. mdpi.com The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an excellent scaffold for the design of such ligands. nih.gov
The presence of both an aminomethyl group and two hydroxyl groups on the this compound core provides multiple points for coordination with a metal center. This can lead to the formation of stable and well-defined metal complexes. The chirality of the diol can be transferred to the catalytic process, influencing the stereochemical outcome of the reaction.
While direct examples of this compound as a ligand in asymmetric catalysis are not prevalent in the literature, the principles of using functionalized cyclobutane structures are well-established. For instance, cyclobutane-based amino alcohols and diamines have been used to create ligands for various catalytic transformations. researchgate.net The synthesis of chiral cyclobutane derivatives is an active area of research, with methods like asymmetric [2+2] cycloadditions being developed to access these valuable building blocks. chemistryviews.org
The design of ligands often involves creating a specific "bite angle" to influence the selectivity of a catalytic reaction. nih.gov The constrained geometry of the cyclobutane ring in this compound would pre-organize the coordinating groups, potentially leading to high levels of stereocontrol in catalytic reactions.
Future Directions and Emerging Research Avenues for 1 Aminomethyl Cyclobutane 1,3 Diol
Exploration of Novel and Highly Stereoselective Synthetic Pathways
The development of efficient and stereocontrolled synthetic routes is paramount for accessing sufficient quantities of 1-(Aminomethyl)cyclobutane-1,3-diol and its derivatives for further study. Current strategies for synthesizing substituted cyclobutanes often face challenges in achieving high diastereoselectivity. nih.gov Future research should focus on novel methodologies that provide precise control over the stereochemistry of the three substituents on the cyclobutane (B1203170) ring.
Promising approaches could involve the application of modern synthetic techniques such as visible light-mediated [2+2] photocycloadditions or the ring contraction of appropriately substituted pyrrolidines. researchgate.netnih.gov For instance, a potential strategy could involve the stereoselective synthesis of a γ-cyclobutane amino acid intermediate, which can then be further functionalized. researchgate.net Another avenue of exploration is the diastereocontrolled synthesis from readily available cyclobutyl aryl ketones, which has shown success in producing cis-1,3-difunctionalized cyclobutanes. nih.gov The development of such pathways would not only facilitate the synthesis of the parent compound but also enable access to a diverse library of stereoisomers for structure-activity relationship (SAR) studies.
Advanced Computational Modeling for Predicting Complex Interactions and Reactivity
Computational chemistry offers a powerful toolkit for gaining insights into the conformational preferences, intermolecular interactions, and reactivity of this compound. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to calculate the molecule's stable conformations and predict its spectroscopic properties. researchgate.net Quantum chemistry calculations can provide valuable data on parameters like bond lengths, bond angles, and charge distributions, which are crucial for understanding the molecule's behavior. nih.govresearchgate.net
Molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of the compound in different solvent environments and its potential interactions with biological macromolecules. nih.govnih.govresearchgate.net By simulating the molecule's movement over time, researchers can understand how its flexible aminomethyl side chain and the hydroxyl groups might engage with binding pockets of proteins or other targets. These computational studies will be instrumental in guiding the rational design of derivatives with enhanced biological activity or specific material properties.
Development of Multifunctional Chemical Probes for Academic Inquiry
The presence of a primary amine and two hydroxyl groups makes this compound an attractive scaffold for the development of multifunctional chemical probes. These probes are invaluable tools for studying biological processes and elucidating the roles of specific enzymes or receptors. The amino group can be readily functionalized with fluorophores, affinity tags, or reactive groups for covalent labeling of target proteins.
For instance, a fluorescently labeled derivative of this compound could be used to visualize its uptake and distribution within cells. By incorporating a photo-crosslinking moiety, researchers could develop probes that irreversibly bind to their biological targets upon photoactivation, facilitating target identification and validation. The development of such probes would open up new avenues for investigating the biological roles of targets that interact with this unique cyclobutane scaffold.
High-Throughput Synthesis and Screening of Derivatives for Chemical Library Expansion
To fully explore the chemical space around the this compound core, high-throughput synthesis (HTS) and screening methodologies will be essential. By systematically modifying the aminomethyl and hydroxyl groups, a large and diverse library of derivatives can be generated. Techniques such as parallel synthesis and automated purification can be employed to rapidly produce these compounds in a microplate format. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Aminomethyl)cyclobutane-1,3-diol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as photochemical [2+2] cycloadditions or Grignard additions to cyclobutanone precursors. For example, cyclobutanone can react with aminomethyl magnesium halides under anhydrous THF conditions, followed by dihydroxylation. Key parameters include temperature control (e.g., −78°C for Grignard stability) and light exposure duration in photochemical steps . Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization is critical to isolate the diol enantiomers.
Q. How can the stereochemistry of this compound be characterized experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is used to identify vicinal diol configurations. For example, coupling constants () between hydroxyl-bearing carbons (e.g., ~3–5 Hz in cyclobutane systems) distinguish cis/trans isomers. Chiral HPLC with polar stationary phases (e.g., amylose derivatives) resolves enantiomers, while X-ray crystallography confirms absolute stereochemistry .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection quantifies impurities. Thin-layer chromatography (TLC) using silica gel and ethyl acetate/glacial acetic acid mobile phases provides rapid purity checks. Mass spectrometry (GC-MS or LC-MS) verifies molecular weight and detects side products like oxidized or dehydrated derivatives .
Advanced Research Questions
Q. How does the cyclobutane ring strain influence the reactivity of this compound in hydrogen-bonding interactions?
- Methodological Answer : The cyclobutane ring’s high angle strain (~30° deviation from ideal tetrahedral geometry) increases the electrophilicity of hydroxyl groups, enhancing hydrogen-bond donor strength. Raman jet spectroscopy and density functional theory (DFT) simulations reveal stronger O–H···O/N interactions compared to linear diols (e.g., 1,3-butanediol). This property is exploited in crystal engineering and supramolecular assembly .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Systematic approaches include:
- Stereoisomer-Specific Testing : Separating enantiomers via chiral chromatography and testing individually.
- Dose-Response Curves : Assessing activity across concentrations (e.g., 1–100 µM) to identify threshold effects.
- Targeted Molecular Dynamics : Simulating diol-enzyme interactions (e.g., with bacterial dihydrofolate reductase) to predict binding modes.
- Meta-Analysis : Comparing data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
Q. How can computational modeling optimize the design of this compound derivatives for specific biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies derivatives with high affinity for targets like kinases or GPCRs. QSAR models correlate substituent effects (e.g., alkyl chain length on the aminomethyl group) with activity. Free-energy perturbation (FEP) calculations predict binding energy changes upon functional group modifications, guiding synthetic prioritization .
Q. What are the challenges in synthesizing enantiopure this compound, and how can they be mitigated?
- Methodological Answer : Racemization during synthesis is common due to ring strain. Mitigation strategies include:
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition metal-catalyzed steps.
- Kinetic Resolution : Enzymatic hydrolysis of undesired enantiomers using lipases or esterases.
- Low-Temperature Conditions : Reducing thermal energy to prevent stereochemical scrambling .
Q. How do structural analogs (e.g., cyclopentane-1,3-diol or cyclohexane-1,3-diol) differ in physicochemical properties and applications?
- Methodological Answer : Comparative studies using DSC (differential scanning calorimetry) and solubility assays show cyclobutane derivatives exhibit higher melting points and lower aqueous solubility due to increased ring strain. In polymer science, cyclobutane diols form semi-rigid polyesters (e.g., PEAT polymers) with superior thermal stability compared to cyclopentane-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
